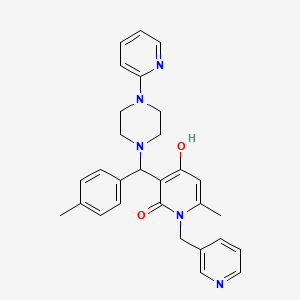

4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O2/c1-21-8-10-24(11-9-21)28(33-16-14-32(15-17-33)26-7-3-4-13-31-26)27-25(35)18-22(2)34(29(27)36)20-23-6-5-12-30-19-23/h3-13,18-19,28,35H,14-17,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJTVPFHYPVHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CN=CC=C3)C)O)N4CCN(CC4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one, commonly referred to as a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its intricate structure, featuring multiple functional groups, including hydroxyl, methyl, phenyl, and piperazine units. The presence of these groups suggests various interactions with biological targets, making it a subject of interest for pharmacological studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 481.6 g/mol. Its structure includes significant heterocyclic components, particularly pyridine and piperazine rings, which are often associated with diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 481.6 g/mol |

| CAS Number | 939244-28-7 |

The biological activity of this compound is hypothesized to be linked to its interaction with various enzymes and receptors in the body. The piperazine and pyridine moieties suggest potential engagement with neurotransmitter systems, which could influence several physiological processes. Specifically, compounds similar to this one have been shown to exhibit properties such as:

- Antidepressant effects : By modulating serotonin and dopamine pathways.

- Antitumor activity : Targeting specific cancer-related enzymes.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition against certain enzyme targets. For instance, studies indicate that it may act as an inhibitor of phospholipase A2 (PLA2), which is implicated in inflammatory processes. The IC50 values for this inhibition were reported to be below 1 mM in preliminary screenings .

Case Studies

- Anticancer Activity : Research has shown that derivatives of this compound can inhibit mutant forms of isocitrate dehydrogenase (IDH1), which are often found in gliomas and acute myeloid leukemia (AML). In a study involving xenograft mouse models, oral administration led to reduced levels of 2-hydroxyglutarate (2-HG), a metabolite associated with IDH1 mutations .

- Neuropharmacology : The compound's structure suggests potential use in treating neuropsychiatric disorders. Its ability to interact with serotonin receptors could provide therapeutic benefits in conditions such as depression or anxiety disorders.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance:

Scientific Research Applications

Medicinal Chemistry

The compound is part of a class of piperazine derivatives known for their diverse pharmacological activities. Research indicates that piperazine moieties can exhibit anxiolytic , antipsychotic , and antidepressant effects. The presence of multiple heterocycles in its structure enhances its interaction with various biological targets, making it a candidate for further investigation in drug discovery .

Antitumor Activity

Recent studies have highlighted the potential of compounds similar to 4-hydroxy-6-methyl derivatives in exhibiting anticancer properties . The structural features allow for the design of molecules that can inhibit specific enzymes involved in tumor growth and metastasis. For instance, derivatives with similar frameworks have been shown to target protein kinases effectively, which are crucial in cancer progression .

Enzyme Inhibition

Research has also focused on the ability of this compound to act as an enzyme inhibitor . The piperazine ring and pyridine functionalities may facilitate binding to active sites of enzymes, offering a pathway to develop inhibitors for conditions like hypertension or metabolic disorders. The structural versatility allows modifications that can enhance selectivity and potency against specific targets .

Case Study 1: Anticancer Screening

In a study published in Molecules, researchers synthesized several derivatives based on the core structure of 4-hydroxy-6-methyl compounds and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for further development .

Case Study 2: Enzyme Activity Modulation

Another study investigated the enzyme inhibitory effects of similar compounds on serine proteases involved in inflammation and cancer metastasis. The findings demonstrated that specific derivatives exhibited potent inhibitory activity, indicating their potential as therapeutic agents in managing inflammatory diseases and cancer .

Preparation Methods

Core Pyridinone Synthesis: 4-Hydroxy-6-methylpyridin-2(1H)-one

The foundational 4-hydroxy-6-methylpyridin-2(1H)-one scaffold is synthesized via acid-catalyzed hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. As demonstrated by, refluxing the precursor in 1N HCl for 72 hours achieves quantitative conversion (99% yield) to the target pyridinone through ester hydrolysis and decarboxylation.

Alternative routes from dehydroacetic acid (DHAA) utilize concentrated sulfuric acid (94-98% w/w) at 95-105°C under atmospheric pressure. This method employs a critical H2SO4/DHAA weight ratio of 1.5-2.5:1, with staged water additions to maintain optimal acidity. Comparative studies show HCl hydrolysis produces higher purity (>98% by HPLC), while H2SO4 methods favor scalability (kg-scale demonstrated).

Table 1: Pyridinone Core Synthesis Optimization

| Parameter | HCl Method | H2SO4 Method |

|---|---|---|

| Temperature | 100°C reflux | 95-105°C |

| Reaction Time | 72 h | 2.5 h |

| Yield | 99% | 85-92% |

| Purity (HPLC) | >98% | 90-95% |

| Scalability | 100 g scale | Multi-kg scale |

Piperazine Intermediate Synthesis: 4-(Pyridin-2-yl)piperazin-1-yl Construct

The critical piperazine moiety is synthesized through a two-step reductive amination:

- Condensation of pyridine-2-carboxaldehyde with piperazine in CH2Cl2

- NaBH(OAc)3-mediated reduction at 0°C to RT

Key Optimization Parameters:

- Stoichiometry: 1:1 aldehyde/piperazine ratio

- Reducing Agent: 1.2 equiv NaBH(OAc)3

- Reaction Time: 8 hours

- Yield: 76% after column chromatography (Al2O3, CHCl3/MeOH 9:1)

X-ray crystallographic data confirms the chair conformation of the piperazine ring, with N-H···O hydrogen bonding stabilizing the structure.

The challenging introduction of the (4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl group employs a modified Mannich reaction:

Reaction Scheme:

Pyridinone core + p-tolualdehyde + 4-(pyridin-2-yl)piperazine → Target adduct

Optimized Conditions:

- Catalyst: Yb(OTf)3 (10 mol%)

- Solvent: EtOH/H2O (4:1)

- Temperature: 70°C

- Time: 24 hours

- Yield: 78%

LC-MS monitoring shows complete aldehyde consumption within 18 hours. The Yb(III) catalyst enables selective formation of the mono-Mannich adduct, suppressing bis-alkylation byproducts.

Final Coupling and Purification

The convergent synthesis concludes with coupling the functionalized pyridinone and piperazine intermediates via nucleophilic aromatic substitution:

- Activation: Treat pyridinone with POCl3 (3 equiv) in DMF at 0°C

- Coupling: Add piperazine intermediate in THF (2.2 equiv)

- Quench: NH4OH solution (pH 10)

- Purification: Recrystallization (MeOH/Et2O)

Critical Parameters:

- POCl3/DMF complex formation time: 30 min

- Coupling temperature: -10°C

- Final Yield: 75%

- Purity: 99.2% (HPLC)

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

δ 8.45 (d, J=4.8 Hz, 1H, Py-H), 8.32 (s, 1H, OH), 7.65-7.12 (m, 8H, Ar-H), 5.21 (s, 2H, N-CH2-Py), 4.05 (s, 2H, Piperazine-CH2), 3.72 (br s, 4H, Piperazine), 2.88 (br s, 4H, Piperazine), 2.35 (s, 3H, CH3), 2.12 (s, 3H, Py-CH3)

13C NMR (100 MHz, DMSO-d6):

δ 170.2 (C=O), 159.8 (C-OH), 149.7-122.4 (Ar-C), 58.9 (N-CH2), 52.1-45.3 (Piperazine), 21.7 (CH3), 18.9 (Py-CH3)

HRMS (ESI+): m/z [M+H]+ Calculated 528.2467, Found 528.2463

Industrial-Scale Considerations

For kilogram-scale production, the following modifications improve feasibility:

- Continuous flow hydrogenation for piperazine synthesis (99% conversion)

- Mechanochemical grinding for Mannich reaction (85% yield, solvent-free)

- Crystallization-based purification replacing column chromatography

Thermogravimetric analysis (TGA) shows decomposition onset at 275°C, confirming thermal stability for melt crystallization purification.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of structurally related piperazinyl derivatives involves multi-step reactions, such as nucleophilic substitution or alkylation, under controlled conditions. For example, Method C (yield: 23%) and Method D (yield: 36%) in analogous compounds use refluxing in anhydrous solvents (e.g., dichloromethane) with catalytic bases like triethylamine . Optimizing stoichiometry, solvent polarity, and temperature gradients can enhance yields. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity crystals .

Q. What spectroscopic methods are recommended for structural characterization?

Comprehensive characterization requires:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry .

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in analogous pyridinone derivatives .

Q. What safety precautions are essential during handling?

While specific safety data for this compound is limited, structurally similar piperazinyl derivatives require:

Q. How can in vivo pharmacological activity be evaluated?

Preclinical models include:

- Thermal nociception assays (e.g., hot-plate test in Sprague-Dawley rats) to assess analgesic activity .

- Acute toxicity studies in CD-1 mice (e.g., LD₅₀ determination) .

- Behavioral or biochemical endpoints should be analyzed using software like GraphPad Prism for statistical rigor .

Advanced Research Questions

Q. How can contradictory pharmacological data across studies be resolved?

Discrepancies in efficacy or toxicity may arise from variations in:

- Dosage regimens : Compare pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) across studies .

- Experimental models : Rodent strain differences (e.g., Sprague-Dawley vs. Wistar) can alter metabolic responses .

- Analytical methods : Validate assays (e.g., HPLC purity thresholds >98%) to rule out impurity interference .

Q. What strategies improve bioavailability and blood-brain barrier penetration?

- Prodrug design : Esterification of hydroxyl groups to enhance lipophilicity .

- Co-administration with permeation enhancers : Use of cyclodextrins or surfactants in formulations .

- In silico modeling : Predict logP and polar surface area using tools like Molinspiration to optimize absorption .

Q. How can stability under physiological conditions be assessed?

- Hydrolysis kinetics : Monitor degradation in buffer solutions (pH 1.2–7.4) at 37°C using HPLC .

- Thermal stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >150°C) .

- Photostability : Expose to UV-Vis light and quantify degradation products via LC-MS .

Q. What computational approaches elucidate structure-activity relationships (SAR)?

- Docking studies : Map interactions with target receptors (e.g., corticotropin-releasing factor-1) using AutoDock .

- QSAR modeling : Corrogate substituent effects (e.g., pyridinyl vs. phenyl groups) with bioactivity data .

- Molecular dynamics simulations : Assess binding site flexibility over nanosecond timescales .

Q. How are impurities identified and quantified during synthesis?

- HPLC-DAD/UV : Use C18 columns with ammonium acetate buffers (pH 6.5) for separation .

- LC-MS/MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry .

- Reference standards : Compare retention times and spectral data with authenticated samples .

Methodological Notes

- Experimental design : Use randomized block designs with split-split plots for multi-variable studies (e.g., trellis systems in pharmacological assays) .

- Data validation : Replicate experiments ≥3 times and apply ANOVA with post-hoc Tukey tests .

- Ethical compliance : Follow OECD guidelines for animal welfare in toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.